molecular formula C13H17O7P B12580467 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid CAS No. 200698-17-5

2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid

Cat. No.: B12580467
CAS No.: 200698-17-5
M. Wt: 316.24 g/mol
InChI Key: WBIDFRDQHBMYJE-UHFFFAOYSA-N
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Description

2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is a complex organic compound that features both hydroxy and phosphinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid typically involves multi-step organic reactions. One common method includes the reaction of alpha-hydroxybenzyl alcohol with phosphinylmethyl glutaric acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy and phosphinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy and phosphinyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Hydroxyglutaric acid: Shares structural similarities but lacks the phosphinyl group.

    Alpha-ketoglutaric acid: Another related compound with distinct biochemical roles.

Uniqueness: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is unique due to the presence of both hydroxy and phosphinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.

Properties

CAS No.

200698-17-5

Molecular Formula

C13H17O7P

Molecular Weight

316.24 g/mol

IUPAC Name

2-[[hydroxy-[hydroxy(phenyl)methyl]phosphoryl]methyl]pentanedioic acid

InChI

InChI=1S/C13H17O7P/c14-11(15)7-6-10(12(16)17)8-21(19,20)13(18)9-4-2-1-3-5-9/h1-5,10,13,18H,6-8H2,(H,14,15)(H,16,17)(H,19,20)

InChI Key

WBIDFRDQHBMYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(CC(CCC(=O)O)C(=O)O)O

Origin of Product

United States

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